molecular formula C10H15ClN2O B15068206 2-Methoxy-5,6,7,8-tetrahydroquinolin-6-amine hydrochloride

2-Methoxy-5,6,7,8-tetrahydroquinolin-6-amine hydrochloride

Cat. No.: B15068206
M. Wt: 214.69 g/mol
InChI Key: GFIHFNJFYGZALE-UHFFFAOYSA-N
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Description

2-Methoxy-5,6,7,8-tetrahydroquinolin-6-amine hydrochloride is a chemical compound with the molecular formula C10H15ClN2O It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5,6,7,8-tetrahydroquinolin-6-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxyquinoline.

    Reduction: The quinoline ring is partially reduced to form the tetrahydroquinoline structure. This reduction can be achieved using hydrogenation or other reducing agents.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5,6,7,8-tetrahydroquinolin-6-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Further reduction can lead to fully saturated quinoline derivatives.

    Substitution: The methoxy and amine groups can participate in substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various substituted quinoline derivatives.

Scientific Research Applications

2-Methoxy-5,6,7,8-tetrahydroquinolin-6-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-Methoxy-5,6,7,8-tetrahydroquinolin-6-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyquinoline: A precursor in the synthesis of the target compound.

    5,6,7,8-Tetrahydroquinoline: A related compound with a similar structure but lacking the methoxy and amine groups.

    Quinoline: The parent compound from which the target compound is derived.

Uniqueness

2-Methoxy-5,6,7,8-tetrahydroquinolin-6-amine hydrochloride is unique due to the presence of both methoxy and amine groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.

Properties

Molecular Formula

C10H15ClN2O

Molecular Weight

214.69 g/mol

IUPAC Name

2-methoxy-5,6,7,8-tetrahydroquinolin-6-amine;hydrochloride

InChI

InChI=1S/C10H14N2O.ClH/c1-13-10-5-2-7-6-8(11)3-4-9(7)12-10;/h2,5,8H,3-4,6,11H2,1H3;1H

InChI Key

GFIHFNJFYGZALE-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(CC(CC2)N)C=C1.Cl

Origin of Product

United States

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